molecular formula C9H18ClNO3 B2749588 (3R,4S)-1-Oxa-9-azaspiro[5.5]undecane-3,4-diol;hydrochloride CAS No. 2413847-61-5

(3R,4S)-1-Oxa-9-azaspiro[5.5]undecane-3,4-diol;hydrochloride

Cat. No.: B2749588
CAS No.: 2413847-61-5
M. Wt: 223.7
InChI Key: KFNOKVWBJSBHIG-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,4S)-1-Oxa-9-azaspiro[55]undecane-3,4-diol;hydrochloride is a spirocyclic compound that features a unique structural motif combining an oxazolidine ring and a piperidine ring

Scientific Research Applications

(3R,4S)-1-Oxa-9-azaspiro[5.5]undecane-3,4-diol;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-1-Oxa-9-azaspiro[5.5]undecane-3,4-diol;hydrochloride typically involves the formation of the spirocyclic structure through a series of cyclization reactions. One common approach is the condensation of a suitable diol with an amine under acidic conditions to form the oxazolidine ring, followed by cyclization to form the spirocyclic structure. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield and purity, and implementing efficient purification methods. Continuous flow chemistry and automated synthesis platforms may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-1-Oxa-9-azaspiro[5.5]undecane-3,4-diol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The diol moiety can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The oxazolidine ring can be reduced to form secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted oxazolidine derivatives.

Mechanism of Action

The mechanism of action of (3R,4S)-1-Oxa-9-azaspiro[5.5]undecane-3,4-diol;hydrochloride involves its interaction with specific molecular targets. The oxazolidine ring may interact with enzymes or receptors, modulating their activity. The spirocyclic structure provides rigidity, enhancing binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    1-Oxa-4-azaspiro[4.5]deca-6,9-dien-8-one: A spirocyclic compound with a similar structural motif but different functional groups.

    Pyrazolo[3,4-d]pyrimidine: Another spirocyclic compound with potential bioactivity.

Uniqueness

(3R,4S)-1-Oxa-9-azaspiro[5.5]undecane-3,4-diol;hydrochloride is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical and biological properties. Its spirocyclic structure provides a rigid framework that can enhance binding interactions with molecular targets, making it a valuable compound in medicinal chemistry and drug discovery.

Properties

IUPAC Name

(3R,4S)-1-oxa-9-azaspiro[5.5]undecane-3,4-diol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3.ClH/c11-7-5-9(13-6-8(7)12)1-3-10-4-2-9;/h7-8,10-12H,1-6H2;1H/t7-,8+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSVMOZFWYNSVBM-KZYPOYLOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(C(CO2)O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNCCC12C[C@@H]([C@@H](CO2)O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.